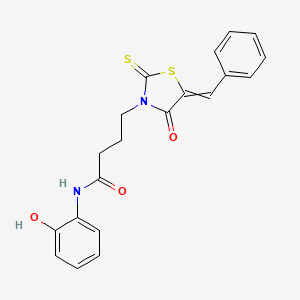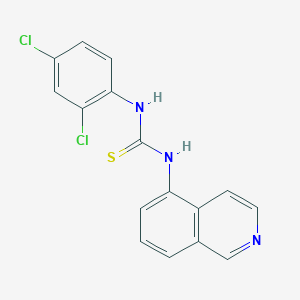![molecular formula C15H16N4O2 B10806087 N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B10806087.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: 2,5-dimethoxybenzaldehyde and pyridine-2-carboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylideneamino]pyridine-2-carboximidamide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the pyridine-2-carboximidamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C15H16N4O2 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide |
InChI |
InChI=1S/C15H16N4O2/c1-20-12-6-7-14(21-2)11(9-12)10-18-19-15(16)13-5-3-4-8-17-13/h3-10H,1-2H3,(H2,16,19)/b18-10+ |
InChIキー |
YYGBRKHKDDYDEM-VCHYOVAHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N=C(C2=CC=CC=N2)N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=NN=C(C2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


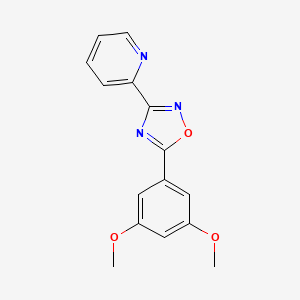
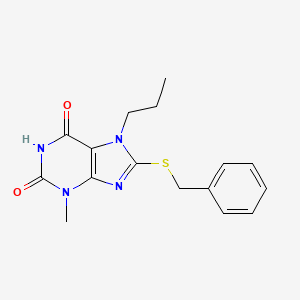
![Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B10806024.png)
![4-[2,5-dimethyl-3-[(Z)-[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B10806034.png)
![5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B10806050.png)


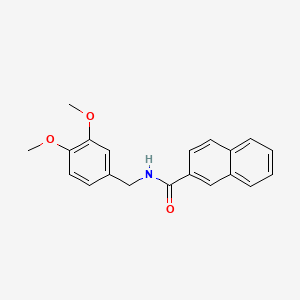
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B10806069.png)
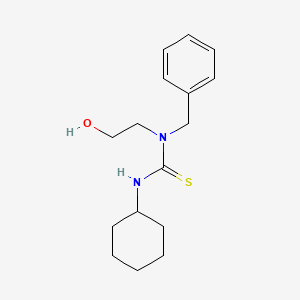

![1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B10806081.png)
